![molecular formula C17H12ClNO2 B2786608 4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde CAS No. 1375163-08-8](/img/structure/B2786608.png)
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde
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Overview
Description
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde, also known as CQMA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinoline derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
- HIV Inhibition : The synthesized compound interacts with HIV reverse transcriptase, a crucial enzyme for retroviral RNA-to-DNA transcription. Computational studies predict its binding affinity, making it relevant for developing new therapeutics against AIDS .
- Azidothymidine Derivative : The compound is structurally related to azidothymidine (AZT), the first nucleoside antiviral approved for HIV/AIDS treatment. Its drug-likeness properties are investigated for potential clinical use .
- Cell Growth Inhibition : Preliminary results indicate that compounds containing the 1,2,3-triazole motif affect tumor cell growth differently across various cell lines. The IC50 values vary significantly, suggesting potential applications in cancer therapy .
- Triazole Pharmacophore : The 1,2,3-triazole motif is widely recognized in drug discovery. This compound’s unique structure combines the triazole ring with the 7-chloroquinoline scaffold, offering opportunities for targeted drug design .
- Functional Materials : The 1,2,3-triazole-containing compound may serve as a building block for functional materials due to its diverse chemical properties. Researchers can explore its use in sensors, catalysts, or other applications .
- Triazole Hybrid Synthesis : The synthetic route involves combining 4-azido-7-chloroquinoline with an O-acetylenic derivative, leading to the formation of this novel compound. Understanding its synthesis pathway contributes to broader organic chemistry knowledge .
- Physico-Chemical Properties : Investigating the compound’s physico-chemical properties informs its pharmacokinetic profile. Researchers assess solubility, lipophilicity, and other factors to optimize drug development .
Antiviral Research
Cancer Research
Chemical Biology
Materials Science
Organic Synthesis
Pharmacokinetics and Drug Design
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withβ-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are involved in various biological processes, including the biosynthesis of flavonoids and isoflavonoids .
Mode of Action
For instance, some compounds can prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels .
Biochemical Pathways
The compound may affect the pathways involved in the biosynthesis of flavonoids and isoflavonoids . Additionally, it may influence the GSK3β pathway, which plays a role in tau phosphorylation .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Related compounds have been shown to reduce the levels of phosphorylated forms of tau via the modulation of the gsk3β pathway . They also affect tumor cell growth differently depending on the cell line and the dose applied .
Action Environment
The synthesis of similar compounds has been achieved through copper-catalyzed click reactions , suggesting that the reaction conditions may influence the compound’s properties.
properties
IUPAC Name |
4-[(5-chloroquinolin-8-yl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-16-8-5-13(17-15(16)2-1-9-19-17)11-21-14-6-3-12(10-20)4-7-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXLYONWGDYVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)COC3=CC=C(C=C3)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chloroquinolin-8-yl)methoxy]benzaldehyde |
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